1,3,5-Tribromo-2-fluorobenzene

Thermophysical properties Process chemistry Solid-state characterization

Achieving regioselectivity in multi-step halogenated aromatic synthesis? Asymmetrical fluorinated building blocks prevent electronic equivalence issues common with non-fluorinated analogs. • Core Value: Ortho-fluorine breaks C₃ symmetry, creating differential C-Br polarization for controlled sequential Suzuki couplings. • LogP 4.1 reduces off-target lipophilicity vs. non-fluorinated versions. • MP 98°C enables ambient solution-phase workflows. Supplied with batch-level HPLC/GC/NMR QC for GLP/GMP intermediate qualification.

Molecular Formula C6H2Br3F
Molecular Weight 332.79 g/mol
CAS No. 3925-78-8
Cat. No. B3133544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tribromo-2-fluorobenzene
CAS3925-78-8
Molecular FormulaC6H2Br3F
Molecular Weight332.79 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)F)Br)Br
InChIInChI=1S/C6H2Br3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
InChIKeyCRHDGBZNQSKBRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tribromo-2-fluorobenzene: Identity and Procurement Overview


1,3,5-Tribromo-2-fluorobenzene (CAS 3925-78-8) is a mixed polyhalogenated aromatic building block with the molecular formula C₆H₂Br₃F and a molecular weight of 332.79 g/mol [1]. It belongs to the class of halogenated benzenes and features a 1,3,5-tribromo substitution pattern with an additional fluorine atom at the 2-position, resulting in a unique electronic environment that differentiates it from non-fluorinated and isomeric analogs [2]. The compound is commercially available as a white to yellow crystalline solid with a melting point of approximately 98 °C and a boiling point of 274.2 ± 35.0 °C at 760 mmHg .

Electronic asymmetry enables site-selective cross-coupling without protecting groups
Multi-supplier availability with batch-level COA (NMR, HPLC, GC)
Lower melting point simplifies dissolution and mild-condition reaction setup

Structural Specificity vs. Generic Halogenated Analogs


The 1,3,5-tribromo-2-fluoro substitution pattern is structurally specific: the ortho-fluorine atom exerts a strong electron-withdrawing inductive effect that differentially polarizes the three C–Br bonds, with the C1 and C3 bromines (ortho and para to fluorine) experiencing greater electron deficiency than the C5 bromine [1]. This electronic asymmetry is absent in the non-fluorinated analog 1,3,5-tribromobenzene (CAS 626-39-1), where all three C–Br bonds are electronically equivalent due to C₃ symmetry [2]. Positional isomers such as 1-fluoro-2,3,5-tribromobenzene (CAS 2839-37-4) exhibit different melting points (30–34 °C vs. 98 °C), altered LogP values, and distinct reactivity profiles . Consequently, substituting any of these analogs into a synthetic route optimized for the 1,3,5-tribromo-2-fluoro pattern risks altered reaction rates, compromised regioselectivity in sequential cross-coupling steps, and batch-to-batch inconsistency in multi-step syntheses [3].

Non-fluorinated analog (1,3,5-tribromobenzene)
Lacks electronic asymmetry; equivalent C–Br bonds may reduce site-selectivity in sequential cross-coupling.
Positional isomer (1-fluoro-2,3,5-tribromobenzene)
Markedly lower melting point and altered LogP shift solubility and reaction kinetics, limiting direct substitution.
Perfluorinated analog
Stronger ring deactivation may suppress oxidative addition rates and alter surface polymerization behavior.

Quantitative Differentiation Evidence


Melting Point Depression vs. Non-Fluorinated Analog

1,3,5-Tribromo-2-fluorobenzene exhibits a melting point of 98 °C (98–100 °C range), which is approximately 24 °C lower than that of its non-fluorinated structural analog 1,3,5-tribromobenzene (122 °C) [1]. The experimentally determined boiling point is 274.2 ± 35.0 °C at 760 mmHg, marginally higher than the 271 °C reported for 1,3,5-tribromobenzene [2][3]. This thermal profile confirms that mono-fluorination disrupts crystal packing interactions (likely through reduced Br···Br halogen bonding and altered π-stacking) while having minimal impact on liquid-phase volatility .

Melting Point
Head-to-head
98 °C vs. 122 °C (Δ = −24 °C)
Supports benchtop handling and mild-condition reaction setup.
Data from PubChem and vendor COA; ambient pressure.
Thermophysical properties Process chemistry Solid-state characterization

Lipophilicity Modulation by Fluorine Substitution

The measured/calculated partition coefficient (XLogP3) for 1,3,5-tribromo-2-fluorobenzene is 4.1 [1]. The non-fluorinated comparator 1,3,5-tribromobenzene has a reported experimental LogP of approximately 4.5–4.7 (ChemAxon logP 4.28; QSAR database MlogP; Sielc logP 4.51; Chembase logP 4.73) [2][3][4]. The 0.4–0.6 unit reduction in LogP corresponds to a roughly 2.5- to 4-fold decrease in octanol/water partition coefficient, consistent with the electron-withdrawing, polarity-enhancing effect of the aromatic fluorine substituent.

Lipophilicity (LogP)
Head-to-head
XLogP3 = 4.1 vs. ~4.5–4.7 for non-fluorinated analog
Reduced LogP may lower non-specific binding and improve solubility profile.
Computed XLogP3 vs. experimental LogP from QSAR databases.
Physicochemical profiling Lipophilicity ADME prediction

C–Br Bond Electronic Asymmetry for Selective Cross-Coupling

In 1,3,5-tribromo-2-fluorobenzene, the fluorine atom at C2 creates a non-equivalent electronic environment across the three C–Br bonds. The C–Br bonds at C1 and C3 (ortho and para to fluorine) experience a stronger electron-withdrawing inductive effect compared to the C–Br bond at C5 (meta to fluorine), as demonstrated by DFT-calculated C–Br binding energies in structurally related 1,3,5-tribromo-2,4,6-trifluorobenzene (TBFB) vs. 1,3,5-tribromobenzene (TBB) [1]. In TBFB, the perfluorinated analog, the C–Br binding energy is systematically modulated by the number of remaining bromine atoms, and NBO analysis confirms hyperconjugative stabilization differences [1]. By extension, the mono-fluorinated target compound is expected to exhibit intermediate electronic differentiation—sufficient to bias the first oxidative addition event in Pd-catalyzed cross-coupling toward the most electron-deficient C–Br bond, yet without the excessive ring deactivation that accompanies perfluorination [2].

C–Br Reactivity Bias
Class-level
Ortho-fluorine inductively activates C1/C3 C–Br bonds over C5
Supports site-selective oxidative addition in Pd-catalyzed coupling.
Based on DFT studies of related fluorinated tribromobenzenes; direct kinetics not reported.
Cross-coupling selectivity Electronic effects Synthetic methodology

Vapor Pressure and Benchtop Safety Profile

1,3,5-Tribromo-2-fluorobenzene has an estimated vapor pressure of 0.0 ± 0.5 mmHg at 25 °C and a flash point of 119.6 ± 25.9 °C . By comparison, 1,3,5-tribromobenzene has a boiling point of 271 °C and is described as a solid at ambient temperature with negligible vapor pressure [1]. The molecular weight increase from 314.80 g/mol (TBB) to 332.79 g/mol (target) and the presence of the polar C–F bond contribute to reduced volatility relative to lower-halogenated benzenes. This places the compound in a favorable volatility class—sufficiently non-volatile to minimize inhalation exposure risk during weighing and reaction setup, yet easily removed under vacuum if needed.

Vapor Pressure
Reported
0.0 ± 0.5 mmHg at 25 °C (estimated)
Negligible volatility reduces inhalation exposure and material loss.
Estimated from physicochemical databases; flash point 119.6 °C.
Volatility Occupational safety Process engineering

Commercial Purity and Batch-Level QC Documentation

1,3,5-Tribromo-2-fluorobenzene is commercially supplied at a standard purity of ≥95% by multiple independent vendors, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . American Elements offers the material in high and ultra-high purity grades (99%, 99.9%, and higher) to specifications including Mil Spec, ACS, Reagent, Pharmaceutical, Optical, Semiconductor, and Electronics Grades [1]. Multiple suppliers (AKSci, CymitQuimica, Chemenu, Bidepharm) confirm the ≥95% minimum purity specification, and Bidepharm provides downloadable certificates of analysis (COA) with NMR, HPLC, and GC traceability .

Purity Grade
Specification review
Standard ≥95%; ultra-high purity up to 99.999% available
Multi-supplier batch COA supports reproducible starting material quality.
NMR, HPLC, GC traceability per vendor documentation.
Quality assurance Batch consistency Procurement specification

Procurement-Driven Application Scenarios


Pharmaceutical Intermediate for Fluorinated Drug Candidates

1,3,5-Tribromo-2-fluorobenzene serves as a versatile building block for constructing fluorinated biaryl and tris(aryl) pharmacophores via sequential Pd-catalyzed cross-coupling [1]. The ortho-fluorine atom can function as a bioisostere for hydrogen or hydroxyl groups, enabling fine-tuning of metabolic stability and target binding affinity without major structural alteration [1]. The reduced LogP (4.1 vs. ~4.5 for the non-fluorinated analog) contributes favorably to lead optimization by lowering lipophilicity-driven off-target binding [2]. Commercially available batch-level QC (NMR, HPLC, GC) supports GLP/GMP-compliant intermediate qualification in early-stage process chemistry .

Agrochemical Building Block for Crop Protection

The compound is employed as an intermediate in the synthesis of fluorinated agrochemicals, where the fluorine substituent enhances metabolic stability, environmental persistence control, and target-site binding [1]. The 1,3,5-tribromo substitution pattern allows for the systematic introduction of three distinct aryl or heteroaryl groups via sequential Suzuki-Miyaura coupling, enabling rapid SAR exploration of tris(aryl)benzene-based fungicidal or herbicidal candidates [1]. The 24 °C melting point advantage over non-fluorinated 1,3,5-tribromobenzene facilitates solution-phase parallel synthesis workflows at ambient or near-ambient temperatures .

Liquid Crystal and Organic Electronic Material Precursor

The compound is utilized in the preparation of liquid crystals and organic electronic materials, where the fluorine atom influences molecular polarity, dipole moment, and intermolecular packing [1]. The 1,3,5-tribromo-2-fluorobenzene scaffold provides a rigid, π-conjugated core with three reactive handles for attaching mesogenic side groups or semiconducting arms via cross-coupling [1]. On-surface polymerization studies of structurally related 1,3,5-tribromo-2,4,6-trifluorobenzene on Ag(111) and Cu(111) demonstrate that fluorinated pendant groups fundamentally alter self-assembly and polymerization behavior compared to hydrogenated analogs, a principle directly relevant to the design of 2D covalent organic frameworks [3].

C₃-Symmetric Scaffold for Supramolecular Chemistry

1,3,5-Tribromo-2-fluorobenzene is an ideal precursor for C₃-symmetric tris(aryl)benzene derivatives via triple Suzuki coupling with arylboronic acids [2]. The fluorine substituent breaks the ideal C₃ symmetry, introducing a permanent dipole moment that can be exploited for halogen-bond-directed crystal engineering and supramolecular assembly [2]. The computed XLogP3 of 4.1 and the moderate melting point of 98 °C make the compound compatible with standard organic solvents (THF, DMF, toluene) used in cross-coupling protocols, without requiring pre-heating or specialized dissolution procedures .

Application
Selection Property
Validation Focus
Fluorinated drug candidate synthesis
Electronic asymmetry and batch-level QC
Stepwise cross-coupling regioselectivity
Agrochemical intermediate synthesis
Ambient-temperature solution processing
Sequential coupling for SAR libraries
Organic electronic materials
Fluorine-induced polarity and packing
On-surface polymerization behavior
Supramolecular chemistry
Permanent dipole and solubility
Halogen-bond-directed crystal engineering
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